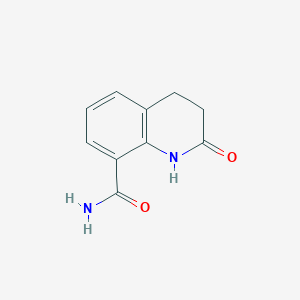

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

2-oxo-3,4-dihydro-1H-quinoline-8-carboxamide |

InChI |

InChI=1S/C10H10N2O2/c11-10(14)7-3-1-2-6-4-5-8(13)12-9(6)7/h1-3H,4-5H2,(H2,11,14)(H,12,13) |

InChI Key |

SSXAMJZBGBDAPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2C(=O)N |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

This reaction is critical for modifying solubility or preparing intermediates for further derivatization. The carboxylic acid can subsequently be esterified or converted to acyl chlorides for nucleophilic substitutions .

Substitution Reactions at the Carboxamide Group

The carboxamide group participates in nucleophilic substitution reactions, particularly with amines or alcohols:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Ethylenediamine, RT, 15 hrs | N-(2-Aminoethyl)-8-carboxamide derivative | 66% | |

| Thionyl chloride, followed by methanol | Methyl ester derivative | 72% |

These substitutions are facilitated by activating the carbonyl group via conversion to reactive intermediates like acyl chlorides .

Cyclization Reactions Mediated by Lewis Acids

The compound undergoes BF₃·Et₂O-mediated cyclization to form polycyclic structures. For instance:

These reactions exploit the electron-deficient quinoline ring and the directing effects of the carboxamide group .

Reduction of the Quinoline Ring

The 2-oxo group and aromatic ring can be selectively reduced:

Selective reduction protocols enable the synthesis of partially saturated analogs with retained carboxamide functionality .

Key Insights from Mechanistic Studies

-

BF₃·Et₂O-Mediated Cyclization : NMR studies confirm the formation of a stable iminium-boronate intermediate, which undergoes hydrolysis to yield cyclized products .

-

Substitution Kinetics : The carboxamide’s reactivity is pH-dependent, with optimal nucleophilic substitution occurring under mildly acidic conditions (pH 4–6) .

Scientific Research Applications

Medicinal Chemistry

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide has shown promise in medicinal chemistry due to its diverse biological activities:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, studies have demonstrated its effectiveness against the MCF-7 breast cancer cell line, where it exhibited significant cytotoxic effects at varying concentrations .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antiviral activities. Its structural characteristics allow it to interact with biological targets, making it a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : Some studies suggest that derivatives may provide neuroprotective benefits against neurodegenerative diseases by modulating biochemical pathways involved in neuronal survival.

Chemical Biology

The compound's unique structure allows it to act as a modulator of enzyme activity. Research has explored its potential to inhibit specific enzymes linked to disease processes, thereby providing pathways for therapeutic interventions .

Material Science

In addition to biological applications, this compound is utilized in materials science:

- Dyes and Pigments : The compound's chemical properties lend themselves to the development of dyes and pigments used in various industrial applications.

Case Study 1: Anticancer Research

A study investigated the anticancer effects of 2-Oxo-1,2,3,4-tetrahydroquinoline derivatives on the MCF-7 cell line. The compounds were synthesized and tested for cytotoxicity using the MTT assay. Results indicated a dose-dependent response with IC50 values demonstrating significant potential for further development into anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of this compound against various pathogens. The results showed that certain derivatives exhibited substantial antibacterial activity against Gram-positive bacteria, highlighting their potential as new antibiotics.

Comparative Data Table

Mechanism of Action

The mechanism of action of 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Implications

Electronic Effects

- The 8-carboxamide in the target compound may donate electron density via resonance, contrasting with the electron-withdrawing 4-oxo group in dihydroquinoline analogs .

- Partial saturation in the tetrahydroquinoline core could reduce planarity, affecting π-π stacking interactions compared to fully aromatic quinolines.

Bioactivity Potential

- The 4-oxo-3-carboxamide derivatives show promise in medicinal chemistry (e.g., as kinase inhibitors or antimicrobial agents) , while the antibacterial activity of carboxylate esters highlights the scaffold’s versatility . The target compound’s bioactivity remains unexplored in the provided evidence.

Tabular Comparison of Key Compounds

Biological Activity

2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide is a heterocyclic compound with a unique bicyclic structure that has garnered attention in medicinal chemistry. Its molecular formula is C10H9NO3, and it has a molecular weight of 191.19 g/mol. This compound is part of a larger class of tetrahydroquinoline derivatives known for their diverse biological activities and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits significant biological activities including:

- Antiviral Activity : Preliminary studies have shown its potential against various strains of coronaviruses, specifically human coronavirus-229E and OC-43. The compound demonstrated promising antiviral properties compared to its analogs .

- Antitumor Properties : The compound has been explored for its antitumor effects. It interacts with specific molecular targets involved in tumor growth and proliferation .

- Neuroprotective Effects : There is evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in conditions such as Alzheimer's disease .

The mechanism of action of this compound involves interactions with various biological targets. These include:

- Enzyme Inhibition : The compound may inhibit enzymes associated with oxidative stress and inflammation, contributing to its therapeutic effects.

- Cell Signaling Pathways : It has been suggested that the compound modulates cell signaling pathways that are critical in cancer progression and neurodegeneration .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Contains a fluorine atom | Alters chemical reactivity |

| 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | Methyl group at nitrogen | Changes biological activity profile |

| 2-Oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Different carboxylic position | Distinct pharmacological properties |

The unique substitution pattern on the quinoline ring of this compound imparts distinct chemical reactivity and biological activity compared to its analogs .

Case Studies and Research Findings

Several studies have highlighted the biological potential of tetrahydroquinoline derivatives:

- Antiviral Studies : A study assessed the antiviral activity of tetrahydroquinoline derivatives against human coronaviruses. The results indicated that certain derivatives exhibited significant inhibition of viral replication .

- Antitumor Research : Another investigation focused on the antitumor properties of tetrahydroquinolines. The study demonstrated that these compounds could inhibit tumor cell proliferation through specific molecular interactions .

- Neuroprotective Effects : Research exploring the neuroprotective effects of tetrahydroquinolines indicated their potential in mitigating neurodegenerative processes associated with diseases like Alzheimer's .

Q & A

Q. What are the standard synthetic routes for 2-Oxo-1,2,3,4-tetrahydroquinoline-8-carboxamide, and how are intermediates characterized?

The compound can be synthesized via lactamization of precursors such as 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid, catalyzed by polyphosphoric acid (PPA) under thermal conditions . Key intermediates (e.g., nitro precursors) are typically reduced to amines before cyclization. Characterization involves 1H/13C NMR for structural confirmation, IR spectroscopy for functional group analysis (e.g., lactam C=O stretch at ~1650–1700 cm⁻¹), and mass spectrometry (ESI) for molecular weight verification .

Q. What safety protocols are critical when handling this compound in the lab?

While specific GHS data may be unavailable for this compound, general precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in airtight containers in dry, ventilated areas to prevent degradation .

- Emergency measures : Flush eyes with water for 15 minutes and seek medical attention for persistent irritation .

Q. Which spectroscopic techniques are most effective for confirming the lactam ring formation in this compound?

- 1H NMR : Look for the absence of NH2 protons in the final product (present in amine precursors) and the presence of a downfield-shifted lactam NH (~10–12 ppm).

- IR Spectroscopy : A strong absorption band near 1680–1700 cm⁻¹ confirms the lactam C=O stretch.

- X-ray crystallography (if crystalline): Resolves bond lengths and angles for unambiguous structural assignment .

Advanced Research Questions

Q. How can researchers optimize low yields during the lactamization step in the synthesis of this compound?

Low yields may arise from incomplete cyclization or side reactions. Mitigation strategies include:

- Catalyst screening : Test alternatives to PPA (e.g., Eaton’s reagent or acidic resins) to improve selectivity .

- Reaction monitoring : Use TLC or HPLC to track intermediate conversion and adjust reaction time/temperature.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to non-polar media .

Q. How should researchers design cytotoxicity assays to evaluate the bioactivity of this compound?

- Cell lines : Use diverse models (e.g., MCF-7, A549, K562) to assess cancer cell selectivity vs. non-cancerous cells (e.g., HEK-293) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values.

- Controls : Include doxorubicin (for MDR reversal assays) and vehicle-only controls to validate results .

Q. What methodologies resolve contradictions in spectral data for derivatives of this compound?

Conflicting data (e.g., unexpected NMR shifts) may indicate isomerization or impurities. Approaches include:

- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas and detect trace impurities.

- Recrystallization : Purify samples in multiple solvent systems (e.g., ethanol/water) to isolate pure phases .

Q. How can computational modeling enhance the understanding of structure-activity relationships (SAR) for this compound?

- Docking studies : Use software like AutoDock to predict binding affinities with target proteins (e.g., kinases or DNA topoisomerases).

- QSAR models : Correlate electronic properties (e.g., Hammett constants) with bioactivity data to guide synthetic modifications .

Methodological Considerations

- Nomenclature : Use numerical identifiers (e.g., 1 ) for repeated mentions of the compound in manuscripts, with bold or underlined notation at first use .

- Data reporting : Apply scientific notation for concentrations (e.g., 2.3 × 10⁻⁴ mM instead of 0.00023 mM) and include error margins in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.